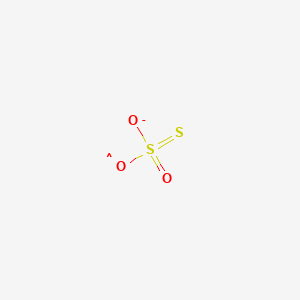

Sulfoxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfoxylate, commonly known as sodium formaldehyde this compound, is a versatile chemical compound with the molecular formula NaHSO₂·CH₂O₂. It is widely used in various industrial applications due to its reductive properties. This compound is also known by other names such as sodium hydroxymethanesulfinate and Rongalite. It is typically marketed as a dihydrate and is known for its stability and solubility in water .

準備方法

Sulfoxylate can be synthesized through several methods. One common synthetic route involves the reaction of sodium dithionite with formaldehyde. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is quantitative, meaning that it proceeds to completion, making it an efficient method for producing this compound .

Another method involves the reduction of formaldehyde and sulfur dioxide with zinc dust, followed by conversion to the sodium salt with sodium hydroxide or carbonate . Industrial production methods typically involve the use of sodium dithionite and formaldehyde due to the efficiency and scalability of this process .

化学反応の分析

Sulfoxylate undergoes various types of chemical reactions, including reduction, oxidation, and substitution reactions. It is primarily known for its reducing properties. When made acidic, this compound releases the reducing this compound ion and formaldehyde in equimolar amounts .

Common reagents used in reactions with this compound include formaldehyde, sodium dithionite, and zinc dust. The major products formed from these reactions include hydroxymethanesulfinate and bis-(hydroxymethyl)sulfone .

科学的研究の応用

Sulfoxylate has a wide range of scientific research applications. In chemistry, it is used as a reducing agent in organic synthesis and redox polymerization initiator systems . In biology, it has been explored for its potential use in reducing oxidative stress in cells. In medicine, this compound was originally developed as a treatment for mercury poisoning, although its use in this area has been limited .

In industry, this compound is used in vat dyeing as a reducing agent and for aquarium water conditioning . It is also employed as a bleaching agent in the textile industry and as a preservative in food processing . Additionally, this compound has been used in the photographic industry as a developer reducing agent .

作用機序

The mechanism of action of sulfoxylate involves its reductive properties. When this compound is made acidic, it releases the reducing this compound ion and formaldehyde. The this compound ion acts as a reducing agent, donating electrons to other molecules and thereby reducing them . This property makes this compound useful in various reduction processes across different industries.

類似化合物との比較

Sulfoxylate can be compared to other similar compounds such as sodium bisulfite (NaHSO₃) and sodium dithionite (Na₂S₂O₄). Sodium bisulfite is also a reductive agent used in various applications, including food and beverage processing . this compound stands out for its stability and solubility in water, making it more versatile in certain applications .

Another similar compound is sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), which is used as a this compound equivalent in the synthesis of sulfones and sulfonyl derivatives . TBSOMS-Na serves as a potent nucleophile in S-alkylation and Cu-catalyzed S-arylation reactions .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reductive properties and stability make it an essential component in various industrial processes. By understanding its preparation methods, chemical reactions, and applications, researchers and industry professionals can continue to leverage the benefits of this compound in their work.

特性

CAS番号 |

107551-55-3 |

|---|---|

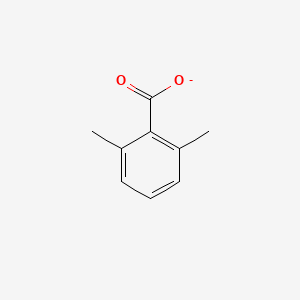

分子式 |

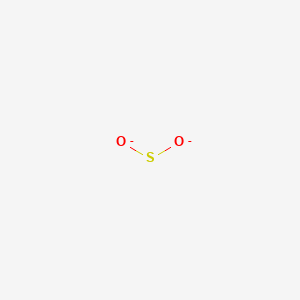

O2S-2 |

分子量 |

64.07 g/mol |

InChI |

InChI=1S/H2O2S/c1-3-2/h1-2H/p-2 |

InChIキー |

HRKQOINLCJTGBK-UHFFFAOYSA-L |

SMILES |

[O-]S[O-] |

正規SMILES |

[O-]S[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)